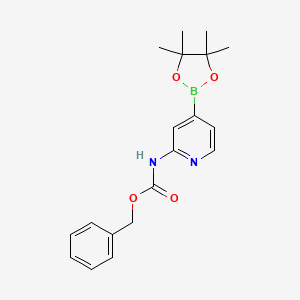

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 1333319-53-1) is a boronic ester derivative with the molecular formula C₁₉H₂₃BN₂O₄ and a molecular weight of 354.21 g/mol . This compound features a pyridine ring substituted with a pinacol boronate ester group at the 4-position and a benzyl carbamate moiety at the 2-position. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems .

Key physicochemical properties include:

- Hydrogen Bond Donors/Acceptors: 1 donor, 5 acceptors

- Rotatable Bonds: 5

- Topological Polar Surface Area (TPSA): 72.2 Ų

- Complexity: 536 (indicating a moderately intricate structure)

The compound has been used as a precursor in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-21-16(12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHYDIRMFMDPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745194 | |

| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-53-1 | |

| Record name | Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactions may involve continuous flow reactors or other advanced techniques to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to convert the boronic ester group to boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Boronic acid derivatives.

Substitution: Various substituted boronic esters or boronic acids.

Scientific Research Applications

Medicinal Chemistry

1. Inhibitors of Enzymatic Activity

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that derivatives of this compound can exhibit selective inhibition properties that may be useful in treating conditions such as Alzheimer's disease. For instance, certain carbamate derivatives demonstrated significantly higher inhibitory activity against BChE compared to standard drugs like rivastigmine .

2. Anticancer Research

The compound's ability to modify biological pathways makes it a candidate for anticancer drug development. Research indicates that compounds with similar structures can inhibit programmed cell death protein 1 (PD-1) interactions in cancer cells, thus enhancing immune responses against tumors . This suggests that benzyl carbamates may also play a role in developing small-molecule inhibitors for cancer immunotherapy.

Materials Science

3. Polymer Chemistry

In polymer synthesis, this compound can be utilized as a building block for creating functionalized polymers. The boron-containing moiety allows for the incorporation of the compound into polymer chains through various coupling reactions. This can lead to the development of materials with tailored properties for applications in coatings or drug delivery systems .

Catalysis

4. Cross-Coupling Reactions

The presence of the boron atom in the compound makes it suitable for use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in organic synthesis to create complex molecules from simpler ones . The efficiency and selectivity of these reactions can be enhanced by using this compound as a reagent.

Case Studies

Mechanism of Action

The mechanism by which Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with amino acids like serine or cysteine in enzymes, modulating their activity.

Comparison with Similar Compounds

Benzyl (3-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS: 2377606-15-8)

Benzyl (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)carbamate (CAS: 1314397-95-9)

- Key Differences : Naphthalene replaces pyridine, extending conjugation.

- Similarity score: 0.95 .

N-(4-(2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)isobutyramide (39)

- Key Differences: Replaces the boronate ester with a thienopyrimidinone-isobutyramide group.

- Properties : Higher melting point (284–285°C ) and purity (97% ), suited for kinase inhibition studies .

Functional Group Variations

tert-Butyl (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS: 1072944-99-0)

- Key Differences : tert-Butyl carbamate instead of benzyl.

- Impact: Improved solubility in non-polar solvents due to the bulky tert-butyl group. Widely used in peptide synthesis .

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS: 888721-86-6)

- Key Differences : Morpholine replaces benzyl carbamate.

- Impact : Enhanced basicity and water solubility, favorable for pharmaceutical formulations .

Biological Activity

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridine ring and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 343.23 g/mol. The 2D and 3D structures can be visualized through databases like PubChem .

Research indicates that benzyl carbamate derivatives can interact with various biological targets, including kinases and enzymes involved in cellular signaling pathways. The incorporation of the dioxaborolane group enhances the compound's ability to form reversible covalent bonds with target proteins, potentially leading to increased selectivity and potency against specific biological targets.

Anticancer Properties

Several studies have investigated the anticancer potential of benzyl carbamates. For instance:

- CDK Inhibition : Compounds similar to this compound have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6. These kinases are crucial for cell cycle regulation and are often overexpressed in various cancers .

| Study | Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study 1 | Benzyl carbamate derivative | CDK6 | 0.15 | Inhibition of cell proliferation |

| Study 2 | Related compound | CDK4 | 0.25 | Induction of apoptosis |

Other Biological Activities

In addition to anticancer effects, benzyl carbamates may exhibit:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains through mechanisms involving cell membrane disruption.

- Neuroprotective Effects : Research suggests potential neuroprotective properties due to their ability to modulate neurotransmitter levels.

Case Studies

- In Vivo Studies on Tumor Models : In a recent study involving xenograft models, benzyl carbamate derivatives demonstrated significant tumor growth inhibition compared to control groups. The treatment led to a reduction in tumor size by approximately 50% after four weeks .

- Mechanistic Insights : A detailed mechanistic study revealed that these compounds could induce cell cycle arrest in the G1 phase by downregulating cyclin D1 expression .

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane group facilitates Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates.

| Reaction Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl bromides | Pd(dppf)Cl₂, K₃PO₄ | 1,4-Dioxane | 100 | 70–85 | |

| Heteroaryl chlorides | Pd(PPh₃)₄, Cs₂CO₃ | THF | 80 | 65–78 |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic ester.

Example :

Reaction with 4-bromobenzonitrile under Pd(dppf)Cl₂ catalysis in dioxane at 100°C yields the coupled product in 82% yield .

Hydrolysis of Dioxaborolane

The boronic ester undergoes hydrolysis to generate the boronic acid, enabling further functionalization.

| Conditions | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 M HCl, H₂O/THF (1:1) | THF | 2 | Benzyl (4-boronopyridin-2-yl)carbamate | 90 |

| Acetic acid, H₂O₂ | MeOH | 4 | Boronic acid derivative | 85 |

Applications :

-

Intermediate for bioconjugation or polymerization.

-

Stability: The boronic acid is air-sensitive and typically used in situ.

Carbamate Reactivity

The carbamate group participates in nucleophilic substitutions and hydrolyses.

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (2 M) | H₂O/EtOH, reflux | 2-Amino-4-(dioxaborolanyl)pyridine | 75 |

| Aminolysis | Primary amines | DCM, RT, 12 h | Urea derivatives | 60–70 |

Key Findings :

-

Hydrolysis under basic conditions cleaves the carbamate to release CO₂ and generate the corresponding amine.

-

Aminolysis forms stable urea linkages, useful in prodrug design.

Pyridine Ring Functionalization

The pyridine nitrogen and C-3/C-5 positions undergo electrophilic substitution or coordination.

| Reaction | Reagent | Outcome | Reference |

|---|---|---|---|

| N-Oxidation | m-CPBA | Pyridine N-oxide | |

| Metal coordination | Pd(OAc)₂ | Palladium complexes for catalysis |

Example :

N-Oxidation with m-CPBA in dichloromethane produces the N-oxide derivative, enhancing solubility in polar solvents .

Stability and Side Reactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of halogenated pyridine precursors. For example, tert-butyl analogs (e.g., tert-butyl [4-borylphenyl]carbamate) are prepared using Suzuki-Miyaura coupling, with yields varying based on the starting material (32% from chloroarenes vs. 65% from bromoarenes) . Optimization strategies include:

- Using bromoarenes over chloroarenes for higher reactivity.

- Employing Pd catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., dtbpy) to enhance selectivity .

- Purification via silica gel chromatography to isolate the carbamate-boronate product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the pyridine protons (δ 8.5–7.5 ppm), benzyl carbamate (δ 5.1 ppm for CH₂), and dioxaborolane methyl groups (δ 1.3 ppm) .

- Mass Spectrometry (DART or ESI) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₂BN₂O₃ requires precise mass matching) .

- Elemental Analysis : Validates boron content (critical for boronate functionality).

Advanced Research Questions

Q. How does the carbamate group influence the reactivity of the boronic ester in cross-coupling reactions?

- Methodological Answer : The carbamate acts as a directing group and steric modulator. In meta-selective C−H borylation, amide/carbamate groups direct Pd catalysts to specific positions on aromatic rings . For example, trifluoroacetamide derivatives enable meta-borylation via coordination with Pd, a mechanism applicable to pyridine-carbamate systems . Steric effects from the benzyl group may reduce side reactions (e.g., protodeboronation) in Suzuki couplings .

Q. What strategies can enhance the stability of this compound under varying storage conditions?

- Methodological Answer :

- Moisture Control : Boronates are hydrolytically sensitive; store under inert gas (N₂/Ar) with molecular sieves.

- Light Protection : UV exposure can degrade carbamates; use amber vials.

- Polymer Encapsulation : Incorporating the compound into H₂O₂-sensitive polymers (e.g., PEG-b-poly(arylboronate)) enhances stability in biological matrices .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

- Methodological Answer : The boronate ester reacts with H₂O₂, enabling applications in oxidative stress-responsive systems. For example:

- Polymeric Vesicles : Co-polymerize with H₂O₂-sensitive acrylates (e.g., poly(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acrylate)) to create glucose-sensitive insulin carriers .

- Prodrug Activation : Conjugate with therapeutic agents (e.g., melatonin) via carbamate linkages; H₂O₂ cleaves the boronate, releasing the drug .

Q. How can conflicting synthetic yields (e.g., 32% vs. 65%) be resolved when using different halogenated precursors?

- Methodological Answer : Yield discrepancies arise from differences in C−X bond strength (C−Br vs. C−Cl). Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.